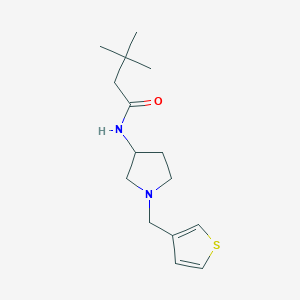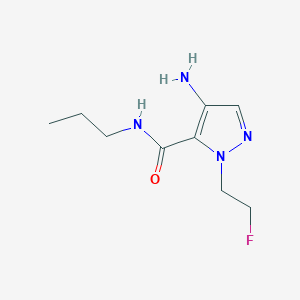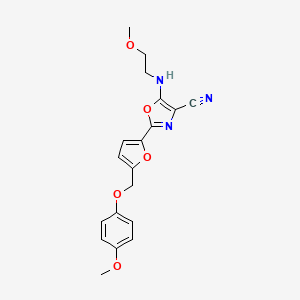
3-benzyl-4-hydroxy-1-phenethyl-2(1H)-pyridinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-benzyl-4-hydroxy-1-phenethyl-2(1H)-pyridinone (BHPP) is an organic molecule that has been studied for its potential applications in the fields of medicine and scientific research. It is a derivative of pyridinone, a heterocyclic compound that is composed of a ring of five carbon atoms and one nitrogen atom. BHPP has been shown to have a range of biochemical and physiological effects, and it has been used in laboratory experiments to investigate its potential uses in modern medicine.
Aplicaciones Científicas De Investigación
Synthesis and Functional Properties
The compound 3-benzyl-4-hydroxy-1-phenethyl-2(1H)-pyridinone is involved in the synthesis of functionalized 4H-pyrano[3,2-c]pyridines, which are important in various chemical reactions. Mekheimer et al. (1997) explored its reactivity with benzylidenemalononitriles and α-cyanoacrylic esters, leading to the formation of fused pyridine systems with potential applications in various chemical syntheses (Mekheimer, Mohamed, & Sadek, 1997).
Application in Neurodegenerative Diseases
A notable application of 3-benzyl-4-hydroxy-1-phenethyl-2(1H)-pyridinone derivatives is in the field of Alzheimer's therapy. Scott et al. (2011) demonstrated the potential of N-Aryl-substituted 3-(β-D-glucopyranosyloxy)-2-methyl-4(1H)-pyridinones in sequestering metal ions, which is a promising approach in treating neurodegenerative diseases like Alzheimer's (Scott et al., 2011).
Structural and Physical Studies
The structural and physical properties of N-substituted-3-hydroxy-2-methyl-4(1H)-pyridinones have been studied extensively. Nelson et al. (1988) provided insights into the bonding and hydrogen bonding patterns of these compounds, which are crucial for understanding their reactivity and interaction with other molecules (Nelson, Karpishin, Rettig, & Orvig, 1988).
Potential in Ammonium Cation Interaction
The compound also shows potential in interacting with ammonium cations. Formica et al. (2003) synthesized and characterized a new tetraazamacrocycle incorporating 3-(hydroxy)-1-(carbonylmethylen)-2(1H)-pyridinone moieties. This study highlighted its ability to bind ammonium cations, which could be significant in developing selective sensors or separation processes (Formica et al., 2003).
Chelation and Complex Formation
The role of 3-benzyl-4-hydroxy-1-phenethyl-2(1H)-pyridinone in forming complexes with metal ions has been explored. For instance, Liu, Miller, and Bruenger (1995) synthesized lipophilic derivatives that form strong complexes with Fe (III), indicating its potential in applications like metal ion sequestration or catalysis (Liu, Miller, & Bruenger, 1995).
Propiedades
IUPAC Name |
3-benzyl-4-hydroxy-1-(2-phenylethyl)pyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2/c22-19-12-14-21(13-11-16-7-3-1-4-8-16)20(23)18(19)15-17-9-5-2-6-10-17/h1-10,12,14,22H,11,13,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBAITLDRZBSNBM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C=CC(=C(C2=O)CC3=CC=CC=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-benzyl-4-hydroxy-1-phenethyl-2(1H)-pyridinone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-methoxyphenyl)methyl]-2-methylcyclohexan-1-amine](/img/structure/B2386581.png)

![ethyl 4-[4-(diethylamino)phenyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B2386585.png)

![1-(indolin-1-yl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2386588.png)

amine hydrochloride](/img/structure/B2386591.png)





![1-[(5-Methylthiophen-2-yl)sulfonyl]pyrrolidine-2-carboxylic acid](/img/no-structure.png)
![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(thiophen-2-yl)ethan-1-one](/img/structure/B2386603.png)